Ebna1-IN-SC7

EBNA1 inhibitor IC50 fluorescence polarization

Researchers studying EBNA1 function in EBV-associated cancers often face confounding effects from episome loss when using standard inhibitors. EBNA1-IN-SC7 solves this by selectively blocking EBNA1-DNA binding (IC50 23 µM) without reducing EBV genome copy number in Raji cells. Key applications: - Dissect EBNA1's role in transcriptional activation independent of genome maintenance (use at 5-10 µM) - Compare EBNA1 vs. Zta interplay using SC7 (partial Zta inhibition, ~60%) alongside SC11 or SC19 - Medicinal chemistry scaffold: H-bonds with Arg469/Tyr518; optimize at R1/R3/R5 positions

Molecular Formula C20H16BrNO5S
Molecular Weight 462.3 g/mol
Cat. No. B10831209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbna1-IN-SC7
Molecular FormulaC20H16BrNO5S
Molecular Weight462.3 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC(=C(C=C1)OC(=O)C)Br)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C20H16BrNO5S/c1-13(23)22(17-8-10-20(19(21)12-17)27-14(2)24)28(25,26)18-9-7-15-5-3-4-6-16(15)11-18/h3-12H,1-2H3
InChIKeySSARAOHVKXASDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EBNA1-IN-SC7 (SC7) – A Selective EBNA1-DNA Binding Inhibitor for EBV-Related Cancer Research


EBNA1-IN-SC7 (compound SC7) is a selective small-molecule inhibitor of Epstein-Barr nuclear antigen 1 (EBNA1) that interferes with EBNA1-DNA binding activity, exhibiting an IC50 of 23 μM in fluorescence polarization assays . The compound is employed as a research tool in EBV (Epstein-Barr virus)-related cancer studies, including nasopharyngeal carcinoma, Burkitt lymphoma, and gastric carcinoma [1]. Identified via high-throughput in silico virtual screening of ~90,000 compounds, SC7 serves as a foundational scaffold for the development of EBNA1 inhibitors [2].

1
Workflow EBNA1-DNA binding inhibition studies without episome elimination
2
Selection Context Scaffold for EBNA1 inhibitor SAR and medicinal chemistry optimization
3
Assay Context Comparative profiling of EBNA1 vs. Zta transcriptional selectivity

Why EBNA1-IN-SC7 Cannot Be Substituted with Other EBNA1 Inhibitors Without Experimental Validation


EBNA1 inhibitors exhibit marked functional divergence despite targeting the same protein. For example, SC7 shows no effect on EBV genome copy number in Raji cells, whereas closely related analogs SC11 and SC19 reduce episome copy number by 75–90% under identical conditions [1]. Additionally, SC7 demonstrates partial inhibition of Zta transcriptional activation (~60%), while SC19 exhibits no Zta inhibition [2]. These divergent phenotypes underscore that even structurally similar EBNA1 inhibitors produce distinct biological outcomes, necessitating careful compound selection for specific experimental endpoints [3].

Target
SC7: Partial Zta inhibition (~60%); no episome copy number reduction
SC7's off-target Zta activity and lack of episome elimination mean analogs like SC19 may produce divergent outcomes in lytic reactivation or genome maintenance studies.
Comparator Class
SC11/SC19: Fully selective for EBNA1; reduce episome copy number by 75–90%
Substituting SC7 with SC11 or SC19 without experimental validation may shift pathway-response endpoints from transcriptional profiling to antiviral maintenance effects.
In Vivo Context
VK-1727: Reported tumor growth inhibition in xenograft models
SC7 lacks reported in vivo data. Model-response context may not transfer to other structural classes; direct substitution requires in vivo validation.

EBNA1-IN-SC7 (SC7) – Quantitative Differentiation Evidence for Scientific Selection


EBNA1-DNA Binding Inhibition Potency: SC7 (IC50 = 23 μM) vs. SC19 (IC50 = 49 μM)

In a fluorescence polarization (FP) assay measuring inhibition of EBNA1-DNA binding, SC7 exhibited an IC50 of 23 μM, whereas the closely related analog SC19 showed an IC50 of 49 μM [1]. Both compounds were identified from the same virtual screening campaign and share a common core scaffold, yet SC7 is approximately 2.1-fold more potent in this biochemical assay [2].

EBNA1-DNA Binding IC50
Head-to-head
23 μM vs 49 μM
Supports biochemical potency comparison for assay concentration selection
2.1-fold higher reported potency; fluorescence polarization assay
EBNA1 inhibitor IC50 fluorescence polarization

Selectivity Profile in Cell-Based Assays: SC7 Partially Inhibits Zta, Whereas SC19 Is Fully Selective for EBNA1

In HEK293T cell-based transcription activation assays, SC7 at 5 μM completely blocked EBNA1-dependent activation of the OriP-Cp luciferase reporter but also inhibited Zta-dependent BHLF1-luciferase activation by approximately 60% [1]. In contrast, SC19 at the same concentration completely blocked EBNA1 activation while showing no detectable inhibition of Zta transactivation [2].

Selectivity: EBNA1 vs Zta
Head-to-head
~60% Zta inhibition (SC7) vs 0% (SC19)
Endpoint context: SC7 may confound lytic reactivation studies
HEK293T cell-based transcription assay at 5 μM
EBNA1 Zta transcriptional activation selectivity

Impact on EBV Episome Maintenance: SC7 Does Not Reduce Viral Genome Copy Number, Unlike SC11 and SC19

In Raji Burkitt lymphoma cells treated with 10 μM compound for 6 days, SC7 had no significant effect on EBV genome copy number (measured by qPCR) [1]. In contrast, SC11 and SC19 reduced EBV copy number by 75–90% under identical conditions, with SC19 demonstrating superior efficacy compared to the positive control hydroxyurea (100 μM, ~50% reduction) [2].

Episome Maintenance
Head-to-head
0% reduction (SC7) vs 75–90% (SC11/SC19)
SC7 does not support anti-episome maintenance endpoint studies
Raji cells, 10 μM, 6-day treatment; qPCR readout
EBV episome genome copy number Raji cells latent infection

In Vivo Antitumor Efficacy: SC7 Lacks Reported In Vivo Data, Whereas VK-1727 Demonstrates Tumor Growth Inhibition

No peer-reviewed in vivo efficacy data have been reported for SC7. In contrast, the EBNA1 inhibitor VK-1727 (a structurally distinct 2,3-disubstituted benzoic acid derivative) demonstrated significant antitumor activity in an EBV-positive nasopharyngeal carcinoma (C666-1) xenograft model, achieving 88.3% tumor growth inhibition (TGI) at a dose of 10 mg/kg administered intraperitoneally [1]. VK-1727 also selectively inhibited proliferation of EBV-positive C666-1 cells (CC50 = 6.3 μM) while sparing EBV-negative cells .

In Vivo Antitumor Activity
Cross-study
No data reported for SC7; VK-1727: 88.3% TGI
Model-response context limited to in vitro for SC7
C666-1 NPC xenograft model; VK-1727 dosed at 10 mg/kg IP
xenograft in vivo tumor growth inhibition EBV-positive cancer

EBNA1-IN-SC7 (SC7) – Recommended Research Applications Based on Quantitative Evidence


In Vitro Mechanistic Studies of EBNA1-DNA Binding Inhibition Without Episome Elimination

SC7 is ideal for experiments where the goal is to inhibit EBNA1-DNA binding and transcriptional activation while maintaining EBV episome copy number. For instance, researchers investigating the immediate transcriptional consequences of EBNA1 inhibition without confounding effects from episome loss can employ SC7 at 5–10 μM [1][2]. This allows dissection of EBNA1's role in gene expression independent of genome maintenance.

Comparative Profiling of EBNA1 Inhibitor Selectivity in EBV Lytic/Latent Gene Expression

SC7's partial inhibition of Zta (~60% at 5 μM) makes it a useful tool for studies examining the interplay between EBNA1 and the lytic switch protein Zta. When compared head-to-head with SC19 (no Zta inhibition) or SC11 (similar partial Zta inhibition), SC7 enables nuanced investigation of EBNA1's role in regulating lytic gene expression [3].

Structure-Activity Relationship (SAR) Studies and Scaffold Optimization

SC7 serves as a validated starting scaffold for medicinal chemistry optimization. The compound's docked binding mode—forming hydrogen bonds with Arg469 and Tyr518 in the EBNA1 DNA-binding pocket—provides a structural rationale for further derivatization [4]. Modifications at the R1, R3, and R5 positions have been computationally predicted to enhance potency and selectivity [5].

Application
Selection Property
Validation Focus
EBNA1-DNA binding mechanistic studies (transcription-focused)
EBNA1-selective binding inhibition without episome loss
Reporter-gene assay endpoint review; genome copy number monitoring
EBV lytic/latent gene expression comparative profiling
Partial Zta inhibition profile (~60%) vs fully selective analogs
Transcriptional activation endpoint comparison (EBNA1 vs Zta)
Medicinal chemistry SAR and scaffold optimization
Validated virtual screening hit with docked binding mode
Molecular docking review; derivatization at R1, R3, R5 positions

Technical Documentation Hub

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36 linked technical documents
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